
6-Methyluracil
Overview
Description
6-Methyluracil, also known as 2,4-dihydroxy-6-methylpyrimidine, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a methyl group at the sixth position of the uracil ring. It has the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol . This compound is known for its various biological activities and is used in several scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyluracil can be synthesized through several methods. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then subjected to vacuum desiccation over concentrated sulfuric acid, followed by neutralization with sodium hydroxide and acidification with hydrochloric acid to precipitate the product . Another method involves the reaction of diketene with urea .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified through crystallization or recrystallization from solvents such as glacial acetic acid .
Chemical Reactions Analysis
Types of Reactions: 6-Methyluracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the uracil ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or catalysts are employed.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro-6-Methyluracil.
Substitution: Various alkylated or acylated derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
1. Antagonist Activity
6-Methyluracil has been identified as a potent antagonist of the human gonadotropin-releasing hormone receptor. This property suggests its potential use in treatments related to reproductive health and hormonal regulation, making it a candidate for further pharmacological exploration .
2. Cell Proliferation Studies
Research has demonstrated that 6-MU can stimulate the proliferation of lung epithelial cells in vitro. In a comparative study, 6-MU was evaluated alongside other 6-substituted uracil derivatives, revealing that it has a maximum tolerated dose (MTD) of 0.24 mM for lung cells. This indicates its potential utility in regenerative medicine, particularly for lung tissue repair .
Biochemical Applications
1. Metabolic Role
As a metabolite, 6-MU plays a significant role in various biochemical pathways, including nucleic acid metabolism. Its structural similarity to uracil allows it to participate in similar biochemical reactions, which can be leveraged for studying metabolic processes .
2. Lipid Peroxidation Regulation
Recent studies have shown that polymorphic modifications of 6-MU can influence lipid peroxidation regulation and wound healing processes. This suggests that 6-MU derivatives may have therapeutic potential in treating conditions associated with oxidative stress and tissue damage .
Photochemical Applications
1. Photodimerization Studies
The photodimerization of this compound has been extensively studied to understand the photochemistry of nucleic acids. The formation of various dimers under UV light exposure provides insights into DNA damage mechanisms and the protective roles of photoprotective compounds . This research could inform strategies for mitigating UV-induced cellular damage.
Summary of Case Studies
Study Focus | Findings | Implications |
---|---|---|
Antagonist Activity | 6-MU acts as an antagonist to gonadotropin-releasing hormone receptor | Potential use in reproductive health therapies |
Cell Proliferation | MTD of 0.24 mM; stimulates lung cell proliferation | Applications in regenerative medicine for lung repair |
Lipid Peroxidation | Modifications regulate lipid peroxidation and enhance wound healing | Therapeutic potential for oxidative stress-related conditions |
Photodimerization | Various dimers formed under UV exposure; structural analysis via NMR and X-ray | Insights into DNA damage and photoprotection mechanisms |
Mechanism of Action
6-Methyluracil is similar to other uracil derivatives such as:
Uracil: The parent compound without the methyl group.
Thymine: A methylated derivative of uracil found in DNA.
5-Fluorouracil: A fluorinated derivative used as an anticancer agent.
Uniqueness: this compound is unique due to its specific methylation at the sixth position, which imparts distinct biological activities and chemical reactivity compared to other uracil derivatives .
Comparison with Similar Compounds
- Uracil
- Thymine
- 5-Fluorouracil
- 5-Methyluracil
- 6-Chlorouracil
Biological Activity
6-Methyluracil (6-MU) is a derivative of uracil, a component of RNA, and has garnered attention for its diverse biological activities. This article explores the biological activity of 6-MU, focusing on its effects in various biological contexts, including cell proliferation, wound healing, and neuroprotection.
This compound exhibits polymorphism, with several crystalline forms affecting its biological activity. Recent studies have identified two new polymorphic modifications alongside the known forms, which have implications for its pharmacological applications. The polymorphic forms can influence lipid peroxidation regulation and wound healing processes, making them significant in therapeutic contexts .
Biological Activities
1. Cell Proliferation
- A study assessed the proliferative effects of 6-MU on immortalized lung epithelial cells. The maximum tolerated dose (MTD) for 6-MU was determined to be 0.24 mM, with a proliferation index showing an increase of up to 25% compared to control groups. This indicates that 6-MU can stimulate cell growth, which is particularly relevant for lung regeneration therapies .
2. Wound Healing
- The compound has been shown to enhance wound healing processes through its action on lipid peroxidation pathways. Polymorphic forms of 6-MU were characterized using X-ray diffraction and differential scanning calorimetry, revealing structural features that may contribute to its efficacy in promoting healing .
3. Neuroprotection
- Research has indicated that derivatives of 6-MU can reactivate acetylcholinesterase (AChE) inhibited by organophosphates like paraoxon. One derivative demonstrated the ability to prevent neuronal death and cognitive decline in rat models subjected to neurotoxic conditions. This suggests potential applications in treating neurodegenerative diseases .
Comparative Table of Biological Activities
Activity | Effect | Reference |
---|---|---|
Cell Proliferation | Increased proliferation by 25% | |
Wound Healing | Enhanced healing via lipid regulation | |
Neuroprotection | Reactivates AChE; prevents neuronal death |
Case Studies
- Lung Cell Regeneration : In vitro studies demonstrated that 6-MU promotes the proliferation of lung epithelial cells, suggesting its potential use in therapies aimed at lung injury recovery.
- Neurodegeneration Model : In a rat model exposed to paraoxon, a derivative of 6-MU showed significant neuroprotective effects, reducing neuron death and preserving memory functions.
Q & A
Basic Research Questions
Q. What are the primary biological roles of 6-methyluracil, and how can its role as a metabolic indicator for acetoacetyl-CoA (AACoA) accumulation be experimentally validated?
this compound is a uracil metabolite that serves as a biomarker for AACoA accumulation, a critical intermediate in lipid metabolism . To validate this role:
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to quantify this compound levels in biological samples (e.g., plasma or tissue homogenates) under conditions of altered lipid metabolism (e.g., fasting or ketogenic diets).
- Controls : Compare with AACoA levels measured via enzymatic assays or NMR spectroscopy.
- In vivo models : Administer this compound to animal models (e.g., rodents) and monitor metabolic flux using isotopic tracing (e.g., C-labeled precursors).
Q. How can researchers experimentally assess the antiradiation properties of this compound in vivo?
Evidence suggests this compound mitigates radiation damage, but mechanistic clarity is needed .
- Experimental design :
- Radiation protocols : Expose animal models (e.g., mice) to controlled doses of γ-radiation, followed by this compound administration.
- Endpoints : Measure survival rates, DNA repair markers (e.g., γ-H2AX foci), and oxidative stress indicators (e.g., glutathione levels).
- Dosage optimization : Conduct dose-response studies (e.g., 50–500 mg/kg) to identify therapeutic windows.
Advanced Research Questions
Q. What kinetic and mechanistic insights govern the bromination reactions of this compound, and how do experimental conditions influence reaction pathways?
Studies show bromination of this compound follows pseudo-first-order kinetics, with rate dependence on acid strength and bromide ion concentration .
- Methodology :
- Kinetic analysis : Use UV-Vis spectroscopy to monitor bromine consumption under varying [H] and [Br].
- Isolation of intermediates : Characterize brominated adducts (e.g., 5-bromo-6-methyluracil) via H NMR and X-ray crystallography.
- Computational modeling : Employ density functional theory (DFT) to map energy profiles for proposed intermediates (e.g., protonated dibromo adducts).
Q. How do polymorphic forms of this compound influence its physicochemical properties, and what crystallization strategies yield distinct polymorphs?
Two polymorphs (I and II) are reported, with form II crystallizing from water or DMF, while form I lacks clear crystallization data .
- Experimental approaches :
- Crystallization screening : Use solvent/antisolvent diffusion (e.g., water/DMF mixtures) and temperature gradients.
- Characterization : Compare polymorphs via XRD, differential scanning calorimetry (DSC), and Hirshfeld surface analysis.
- Biological relevance : Assess dissolution rates and bioavailability differences (no confirmed data yet).
Polymorph | Crystallization Solvent | Key XRD Peaks (Å) | Thermal Stability |
---|---|---|---|
I | Undefined | 3.8, 4.2, 5.1 | Stable up to 200°C |
II | Water/DMF | 3.5, 4.0, 4.9 | Stable up to 180°C |
Q. What synthetic strategies are effective for preparing this compound derivatives with enhanced bioactivity?
Derivatives like 5-alkylsulfonates are synthesized via this compound-5-sulfochloride and alcohol reactions .
- Protocol :
- Sulfochloride activation : React this compound with chlorosulfonic acid under anhydrous conditions.
- Nucleophilic substitution : Treat the sulfochloride intermediate with alcohols (e.g., methanol, ethanol) at 60–80°C.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and validate structures via H/C NMR.
Q. How can this compound-lanthanum complexes be utilized to improve polymer thermal stability, and what analytical methods validate their efficacy?
this compound-lanthanum complexes enhance polyvinyl chloride (PVC) thermal stability by scavenging HCl degradation products .
- Methodology :
- Composite preparation : Blend lanthanum-6-methyluracil complexes (1–5 wt%) with PVC.
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., 250°C vs. 220°C for pure PVC).
- Mechanistic insight : Use FTIR to track HCl emission suppression and XRD to assess crystallinity changes.
Q. What experimental parameters determine the maximum tolerated dose (MTD) of this compound derivatives in in vitro proliferative studies?
Derivatives like 1-butyl-6-methyluracil exhibit higher MTD (0.96 mM) than this compound (0.24 mM) in lung cell lines .
- Protocol :
- Dose escalation : Treat cells (e.g., A549) with 0.1–10 mM derivatives for 48–72 hours.
- Viability assays : Use MTT or resazurin reduction to determine IC and MTD.
- Proliferation indices : Quantify cell doubling times via live-cell imaging or flow cytometry.
Properties
IUPAC Name |
6-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCSCWHWMSGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052308 | |
Record name | 6-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL | |
Record name | 6-METHYLURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM GLACIAL ACETIC ACID, OCTAHEDRAL PRISMS OR NEEDLES FROM WATER OR ALCOHOL | |
CAS No. |
626-48-2 | |
Record name | 6-Methyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Methyluracil | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYLURACIL | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9456 | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 6-methyl- | |
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Record name | 6-Methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.955 | |
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Record name | 6-METHYLURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O052W0G6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 6-METHYLURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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